Pyridoxamine dihydrochloride monohydrate

Description

Role as a Vitamin B6 Vitamer in Biological Systems Research

Vitamin B6 is a crucial co-factor in over 140 enzymatic reactions within the cell, playing a vital role in amino acid metabolism, neurotransmitter synthesis, and red blood cell production. nih.govhealthline.com The different forms of vitamin B6, known as vitamers, are interconvertible in the body. nih.gov Pyridoxamine (B1203002), once absorbed, can be phosphorylated to its active coenzyme forms, primarily pyridoxal (B1214274) 5'-phosphate (PLP). nih.gov Research into pyridoxamine as a B6 vitamer is essential for understanding the intricate metabolic pathways and physiological processes governed by this vitamin. nih.govnih.gov

The vitamers of vitamin B6 include pyridoxine (B80251), pyridoxal, and pyridoxamine, along with their phosphorylated derivatives. researchgate.net While pyridoxine is commonly used in clinical applications, pyridoxamine has unique properties that have made it a particular focus of research, especially in the context of metabolic diseases. nih.govwho.int

Historical Perspectives in Academic Research and Development

The discovery of vitamin B6 dates back to 1934 by Paul György. mdpi.com Subsequently, its various forms, including pyridoxamine, were identified. mdpi.com A pivotal moment in pyridoxamine research occurred in 1999 with the discovery of its ability to inhibit the formation of advanced glycation end products (AGEs). nih.gov This finding shifted the research focus towards its potential therapeutic applications beyond its role as a vitamin. nih.govresearchgate.net

Historically, pyridoxamine was available as a dietary supplement. nih.gov However, its potent biological activities, particularly its action as an inhibitor of the Maillard reaction, led to its investigation as a pharmaceutical agent for conditions like diabetic nephropathy. nih.govsc.edu

Scientific Significance in Current Research Paradigms

The current scientific interest in pyridoxamine dihydrochloride (B599025) monohydrate is largely centered on its ability to mitigate the pathological consequences of "carbonyl stress," a condition characterized by the accumulation of reactive carbonyl species (RCS). sc.edunih.gov These reactive molecules are implicated in the development of chronic diseases, including diabetes and its complications. sc.edund.edu

Research has elucidated several mechanisms through which pyridoxamine exerts its protective effects:

Inhibition of Advanced Glycation End Product (AGE) Formation: Pyridoxamine is a potent inhibitor of AGE formation, which are harmful compounds that accumulate in tissues during aging and in diabetes. nih.govsc.edu It achieves this by inhibiting the post-Amadori steps of the Maillard reaction. researchgate.net

Scavenging of Reactive Carbonyl Species (RCS): Pyridoxamine effectively traps and detoxifies reactive carbonyl species, such as glyoxal, methylglyoxal (B44143), and 3-deoxyglucosone, which are byproducts of glucose and lipid degradation. sc.edund.edunih.gov This scavenging activity prevents these toxic carbonyls from damaging proteins and other cellular components. nih.gov

Inhibition of Advanced Lipoxidation End Product (ALE) Formation: Beyond glycation, pyridoxamine also inhibits the formation of advanced lipoxidation end products (ALEs), which result from the reaction of lipids with proteins. sc.edu

Metal Ion Chelation: The formation of stable complexes with metal ions that catalyze oxidative reactions is another mechanism by which pyridoxamine inhibits AGE formation. nih.govnih.gov

Detailed Research Findings

The inhibitory actions of pyridoxamine have been documented in numerous studies. For instance, in vitro experiments have shown its effectiveness in preventing the modification of proteins by trapping reactive intermediates. sc.edu Research using rat models of diabetes has demonstrated its ability to protect against the development of retinopathy. researchgate.net Furthermore, studies on human hepatocytes have indicated that pyridoxamine can scavenge protein carbonyls and inhibit protein aggregation under conditions of oxidative stress. nih.gov

The table below summarizes the key research findings on the mechanisms of action of pyridoxamine.

| Research Finding | Mechanism of Action | Supporting Evidence |

| Inhibition of AGEs and ALEs | Traps reactive intermediates in the Maillard and lipoxidation reactions. sc.edu | Prevents modification of lysine (B10760008) residues and formation of specific ALEs like N(epsilon)-(carboxymethyl)lysine. sc.edu |

| Scavenging of Reactive Carbonyls | Reacts with and detoxifies reactive carbonyl compounds. sc.edunih.gov | Reduces levels of cellular carbonylated proteins and aggregated proteins in hepatocytes. nih.gov |

| Antioxidant Activity | Scavenges oxygen-centered radicals. nih.govnih.gov | Can trap the •OCH3 radical with high rate constants. nih.govnih.gov |

| Metal Ion Chelation | Forms stable complexes with catalytic metal ions. nih.govnih.gov | Inhibits metal-catalyzed oxidative reactions in the glycation cascade. nih.gov |

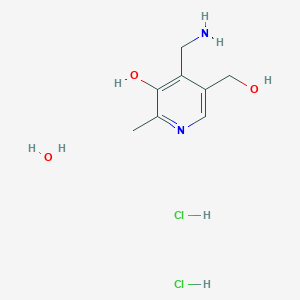

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(aminomethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol;hydrate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2.2ClH.H2O/c1-5-8(12)7(2-9)6(4-11)3-10-5;;;/h3,11-12H,2,4,9H2,1H3;2*1H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUEYKKGETIFWDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1O)CN)CO.O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Pyridoxamine Dihydrochloride Monohydrate

Advanced Glycation End Product (AGE) Inhibition Mechanisms

Advanced glycation end products (AGEs) are a heterogeneous group of compounds formed through non-enzymatic reactions between reducing sugars and proteins, lipids, or nucleic acids. Pyridoxamine (B1203002) intervenes at several critical stages of the Maillard reaction to prevent their formation.

A primary mechanism of pyridoxamine's action is its ability to trap reactive carbonyl species, which are key intermediates in AGE formation. These reactive dicarbonyl compounds, such as glyoxal, methylglyoxal (B44143), and 3-deoxyglucosone, are highly potent precursors to AGEs. Pyridoxamine, through its primary amino group, effectively scavenges these carbonyls, forming stable reaction products and diverting them from reacting with biological macromolecules. This action post-Amadori product formation is a critical intervention point.

While the initial Schiff base and subsequent Amadori product are reversible, the formation of AGEs is largely irreversible. Pyridoxamine does not reverse the formation of Amadori products but rather targets their decomposition products. It intercepts the reactive carbonyls that arise from the degradation of these early glycation products, thereby preventing their conversion into pathogenic AGEs like carboxymethyl-lysine (CML) and pentosidine (B29645).

Table 1: Carbonyl Species Trapped by Pyridoxamine

| Carbonyl Species | Significance in AGE Pathway | Interaction with Pyridoxamine |

|---|---|---|

| Glyoxal | A major dicarbonyl precursor for several AGEs. | Effectively trapped by the primary amino group of Pyridoxamine. |

| Methylglyoxal | A highly reactive dicarbonyl species derived from glucose degradation. | Scavenged by Pyridoxamine, preventing reactions with proteins. |

| 3-Deoxyglucosone | Formed from the degradation of Amadori products. | Intercepted by Pyridoxamine, blocking further AGE formation. |

The transformation of Amadori products into AGEs is significantly accelerated by the presence of transition metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), which catalyze oxidative reactions. Pyridoxamine possesses potent metal-chelating properties, allowing it to bind these catalytic metal ions. By sequestering copper and iron, pyridoxamine forms stable complexes that inhibit the redox cycling of the metal ions, thereby preventing the generation of reactive oxygen species (ROS) and subsequent oxidative damage.

This chelation activity is crucial for inhibiting the auto-oxidative degradation of glucose and the oxidation of Amadori products, which are key steps in the formation of many AGEs. The inhibition of metal-catalyzed oxidation is a central feature of its protective mechanism, distinguishing it from other AGE inhibitors.

Table 2: Metal Ion Chelation and Its Consequences

| Metal Ion | Catalytic Role in AGE Formation | Effect of Pyridoxamine Chelation |

|---|---|---|

| Copper (Cu²⁺) | Catalyzes the oxidation of Amadori products and sugar autoxidation. | Forms a stable complex with Pyridoxamine, inhibiting its catalytic activity and preventing ROS generation. |

| Iron (Fe³⁺) | Participates in Fenton-like reactions, generating hydroxyl radicals. | Sequestered by Pyridoxamine, blocking its ability to catalyze oxidative reactions. |

Similar to glycation, lipoxidation involves the reaction of reactive carbonyl species with proteins. These carbonyls, however, are derived from the peroxidation of lipids. Pyridoxamine's potent carbonyl-trapping ability extends to these lipid-derived aldehydes and ketones, such as malondialdehyde and 4-hydroxynonenal. By scavenging these reactive intermediates, pyridoxamine effectively inhibits the formation of advanced lipoxidation end products (ALEs), thus protecting proteins from modification and damage resulting from lipid peroxidation.

Antioxidant and Reactive Species Scavenging Properties

Beyond its role in inhibiting AGE and ALE formation, pyridoxamine is also a potent antioxidant. Its ability to neutralize reactive oxygen species (ROS) contributes significantly to its protective mechanisms, as oxidative stress is a common factor in both the formation and pathology of glycation and lipoxidation products.

Pyridoxamine has been shown to directly scavenge various reactive oxygen species. Its primary antioxidant activity in the context of glycation is often attributed to the inhibition of ROS formation by chelating catalytic metals like copper. This prevents the generation of hydroxyl radicals (•OH) via Fenton-like chemistry. In addition to preventing their formation, pyridoxamine can also directly trap oxygen-centered radicals. It effectively scavenges peroxyl radicals, which are key intermediates in lipid peroxidation, thereby breaking the chain reaction of lipid damage. This dual action—preventing the formation and directly scavenging ROS—makes pyridoxamine a robust protector against the oxidative damage that facilitates the formation of AGEs and ALEs.

Facilitation of Oxidative Stress Parameter Reduction

Pyridoxamine has demonstrated a notable capacity to mitigate oxidative stress by targeting various components of oxidative pathways. nih.gov Its mechanism of action involves the scavenging of reactive oxygen species (ROS) and the trapping of reactive carbonyl species that arise from sugar and lipid degradation. nih.gov

Research indicates that pyridoxamine can effectively trap radicals such as the methoxyl radical (•OCH3) in both aqueous and lipid environments. morelife.orgresearchgate.net Its reactivity, while less pronounced, is also physiologically relevant for scavenging hydroperoxyl (•OOH) and methylperoxyl (•OOCH3) radicals. morelife.orgresearchgate.net This antioxidant capability is crucial in its inhibitory action against the formation of advanced glycation end products (AGEs), as ROS are implicated in their formation. morelife.orgresearchgate.net

Furthermore, pyridoxamine has been shown to inhibit the chemical modification of proteins during lipid peroxidation, a process known as lipoxidation. haematologica.org It prevents the formation of advanced lipoxidation end-products (ALEs) on proteins. nih.govhaematologica.org Studies have demonstrated that pyridoxamine protects against the modification of lysine (B10760008) residues and the formation of specific ALEs like N(epsilon)-(carboxymethyl)lysine and malondialdehyde-lysine during the oxidation of lipids. haematologica.org This protective effect extends to inhibiting lipid peroxidation and protein carbonylation in red blood cell membranes when exposed to oxidizing agents.

Photoprotective Mechanisms in Biological Systems

While direct research on the photoprotective mechanisms of pyridoxamine dihydrochloride (B599025) monohydrate against UV radiation is not extensively detailed in the provided context, its established role as a potent antioxidant and scavenger of reactive species provides a strong basis for its potential in this area. nih.gov The generation of ROS is a key factor in photodamage to biological systems. By effectively neutralizing these damaging species, pyridoxamine could theoretically mitigate the harmful effects of UV exposure.

One study highlighted that pyridoxamine was more effective than the FDA-approved radioprotector amifostine (B1664874) in protecting against gastrointestinal epithelial apoptosis induced by ionizing radiation, attributing this to its ability to scavenge both reactive oxygen and carbonyl species. nih.gov This suggests a robust protective capacity against radiation-induced damage, which shares mechanistic similarities with photodamage.

Molecular and Cellular Pathway Modulation

Pyridoxamine dihydrochloride monohydrate has been shown to influence several molecular and cellular pathways, particularly those involved in inflammation and thrombosis.

Effects on Neutrophil Function and Recruitment

Studies have revealed that pyridoxamine can significantly modulate neutrophil activity. In mouse models of sickle cell disease, both short- and long-term oral administration of pyridoxamine was found to reduce the recruitment of neutrophils to the vascular wall. nih.gov This effect was observed in response to challenges with hypoxia/reoxygenation and tumor necrosis factor-α (TNF-α). nih.govnih.gov

Mechanistically, pyridoxamine appears to reduce the activation state and adhesiveness of neutrophils. nih.govnih.gov It has been shown to decrease the surface amount of the αMβ2 integrin on stimulated neutrophils, a key receptor involved in the interaction of neutrophils with endothelial cells and platelets. nih.govnih.gov By mitigating neutrophil adhesion and recruitment, pyridoxamine can temper inflammatory responses at the cellular level.

| Parameter | Observation | Source |

|---|---|---|

| Neutrophil Recruitment | Reduced recruitment to the cremaster venular wall in SCD mice. | nih.govnih.gov |

| Neutrophil Adhesion | Reduced adhesion to endothelial cells in cremaster microvessels. | nih.gov |

| αMβ2 Integrin Expression | Significantly decreased on stimulated neutrophils from treated SCD mice. | nih.govnih.gov |

| Neutrophil-Platelet Interactions | Mitigated in microvessels of treated SCD mice. | nih.gov |

Modulation of Platelet Aggregation and Secretion

Pyridoxamine has demonstrated inhibitory effects on platelet function. In vitro studies using platelets from sickle cell disease mouse models showed that pyridoxamine significantly inhibited platelet aggregation induced by agonists such as thrombin and a collagen-related peptide (CRP). nih.gov This inhibition of aggregation was accompanied by a reduction in the secretion of adenosine (B11128) triphosphate (ATP), a key event in platelet activation and amplification of the thrombotic response. nih.gov

It is important to note that some studies investigating the effect of pyridoxine (B80251), another form of vitamin B6, on platelet aggregation have yielded varied results. One study on pyridoxine hydrochloride showed a significant inhibition of ADP- or epinephrine-induced platelet aggregation. nih.gov However, another study found no significant effect on collagen-stimulated aggregation and only a slight effect on ADP-stimulated aggregation. nih.gov The distinct chemical properties of pyridoxamine may contribute to its more consistent inhibitory effects on platelet function observed in specific disease models.

| Agonist | Parameter Measured | Effect of Pyridoxamine (1 mM) | Source |

|---|---|---|---|

| Thrombin | Platelet Aggregation | Significantly inhibited | nih.gov |

| Thrombin | ATP Secretion | Significantly inhibited | nih.gov |

| Collagen-Related Peptide (CRP) | Platelet Aggregation | Significantly inhibited | nih.gov |

| Collagen-Related Peptide (CRP) | ATP Secretion | Significantly inhibited | nih.gov |

Interaction with Specific Enzymes in Glycation Cascades

A primary and extensively studied mechanism of pyridoxamine is its ability to inhibit the formation of Advanced Glycation Endproducts (AGEs). nih.govnih.govnih.gov AGEs are formed through a series of non-enzymatic reactions between sugars and proteins, and their accumulation is linked to various pathologies. nih.gov

Pyridoxamine interferes with this process through multiple actions. It is a potent scavenger of reactive carbonyl compounds that are intermediates in the glycation cascade. nih.govdiabetesjournals.org By trapping these reactive molecules, pyridoxamine prevents them from reacting with proteins to form AGEs. haematologica.org

Furthermore, pyridoxamine can chelate metal ions, such as copper and iron, which catalyze the oxidative reactions in the later stages of the Maillard reaction that lead to AGE formation. nih.govnih.gov This multifaceted approach, combining the trapping of intermediates and the inhibition of catalytic oxidation, makes pyridoxamine a robust inhibitor of the glycation cascade. nih.gov

Preclinical Research and Experimental Models

In Vitro Experimental Systems

In the realm of preclinical research, in vitro experimental systems serve as foundational tools for elucidating the biochemical and cellular mechanisms of action of therapeutic candidates. For pyridoxamine (B1203002), these laboratory-based models have been instrumental in characterizing its effects on glycation, oxidative stress, inflammation, and other pathophysiological processes at a molecular level.

Cell culture models have been pivotal in demonstrating the protective effects of pyridoxamine against the formation and consequences of advanced glycation end products (AGEs). These in vitro systems allow for the controlled study of cellular responses to high glucose conditions and direct exposure to glycating agents.

Human proximal tubule cells (HK-2) have been utilized to investigate the mechanisms of diabetic nephropathy. In these cells, albumin can induce apoptosis, a process linked to the generation of reactive oxygen species (ROS). researchgate.net Studies have shown that pyridoxamine can inhibit the formation of AGEs, which are known to contribute to such cellular damage. researchgate.net Another model involves the use of human serum albumin (HSA) to study protein glycation in vitro. Treatment with pyridoxamine has been shown to reduce the extent of glycation, as measured by the quantification of free lysine (B10760008) and carbonyl content. researchgate.net This intervention also helped in preventing the loss of the secondary structure of HSA induced by glycation. researchgate.net

In neurobiology research, cell culture models have been used to study the impact of glyceraldehyde-derived toxic AGEs (TAGE) on neuronal cells. These TAGEs can induce abnormal aggregation of β-tubulin and suppress neurite outgrowth, phenomena observed in neurodegenerative diseases. frontiersin.org The addition of pyridoxamine to the culture medium of differentiating neuronal cells treated with glyceraldehyde demonstrated a protective effect, ameliorating the suppression of neurite outgrowth. frontiersin.org Similarly, in models of intervertebral disc degeneration using Zucker Diabetic Sprague Dawley (ZDSD) rats, pyridoxamine treatment was found to decrease AGE levels. nih.gov

The table below summarizes key findings from cell culture models investigating the anti-glycation effects of pyridoxamine.

| Cell/Protein Model | Experimental Condition | Key Findings with Pyridoxamine |

| Human Serum Albumin (HSA) | Glycation induction | Reduced glycation, preserved protein secondary structure. researchgate.net |

| Neuronal Cell Culture | Treatment with glyceraldehyde (GA) | Ameliorated the suppression of neurite outgrowth. frontiersin.org |

| Human Proximal Tubule (HK-2) Cells | Albumin-induced stress | Inhibits formation of advanced glycation end products. researchgate.net |

Pyridoxamine has been extensively studied in vitro for its capacity to counteract oxidative damage and scavenge reactive oxygen species (ROS). These studies have provided evidence for its antioxidant properties through various experimental setups.

One key area of investigation is the ability of pyridoxamine to protect proteins from oxidative fragmentation. Research has demonstrated that pyridoxamine can shield the protein backbone from fragmentation induced by different oxidative mechanisms, including the autoxidation of glucose. nih.gov This protective effect is attributed to its ability to scavenge hydroxyl radicals. nih.gov In studies using human erythrocytes, pyridoxamine was shown to inhibit superoxide (B77818) radicals and prevent lipid peroxidation and protein glycosylation under high glucose conditions. openbiochemistryjournal.com

Further research on human erythrocytes exposed to the oxidant agent cumene (B47948) hydroperoxide showed that pyridoxamine significantly decreased both lipid peroxidation and protein carbonylation. openbiochemistryjournal.comresearchgate.net This indicates a protective effect against oxidative stress on the red cell membrane. openbiochemistryjournal.comresearchgate.net The antioxidant mechanism of pyridoxamine is believed to involve the scavenging of various reactive radical species. Theoretical studies have suggested its efficiency in trapping radicals such as •OCH3 and its moderate reactivity towards peroxyl radicals like •OOH and •OOCH3 in aqueous environments. mdpi.com This radical scavenging ability complements its role as a glycation inhibitor. mdpi.com

The table below details the findings from in vitro studies on the antioxidant effects of pyridoxamine.

| Experimental System | Oxidative Challenge | Key Findings with Pyridoxamine |

| Human Erythrocytes | High glucose | Inhibited superoxide radicals, lipid peroxidation, and protein glycosylation. openbiochemistryjournal.com |

| Human Erythrocytes | Cumene hydroperoxide | Decreased lipid peroxidation and protein carbonylation. openbiochemistryjournal.comresearchgate.net |

| Protein Solutions (e.g., BSA) | Glucose autoxidation | Protected protein backbone from fragmentation via hydroxyl radical scavenging. nih.gov |

| In vitro chemical assays | Hypohalous acids (HOCl/HOBr) | Directly reacts with and detoxifies hypohalous acids, protecting protein function. nih.gov |

Cellular assays are crucial for evaluating the anti-inflammatory potential of compounds by measuring their effects on inflammatory pathways in cultured cells. Pyridoxamine has demonstrated anti-inflammatory properties in several such in vitro models.

In studies using lipopolysaccharide (LPS)-stimulated monocytes and macrophages, which are key players in the inflammatory response, high doses of pyridoxine (B80251) (a related form of vitamin B6) have been shown to exert a global anti-inflammatory effect. nih.gov This includes the downregulation of a wide range of inflammatory mediators such as chemokines (e.g., CCL2, CXCL8), cytokines (e.g., IL-1β, IL-6, TNF-α), and key signaling molecules (e.g., NF-κβ). nih.gov

Another important model involves macrophages treated with advanced glycation end products (AGEs), which are known to induce M1 macrophage polarization and subsequent inflammation. nih.gov In this system, pyridoxamine was found to suppress the release of RAGE (Receptor for Advanced Glycation End Products) ligands from AGE-treated macrophages. nih.gov This suggests that pyridoxamine can interrupt the inflammatory cycle initiated by AGEs.

The anti-inflammatory activity of pyridoxamine and related compounds is also assessed through their ability to inhibit protein denaturation and stabilize cell membranes, which are characteristic features of inflammation. jddtonline.infomdpi.com For example, extracts containing related compounds have been shown to inhibit heat-induced protein denaturation and the hemolysis of erythrocytes, indicating a stabilizing effect on proteins and membranes. mdpi.com

The table below summarizes the results from cellular assays on the anti-inflammatory effects of pyridoxamine and related compounds.

| Cell Model | Inflammatory Stimulus | Key Findings with Pyridoxamine/Pyridoxine |

| Monocytes/Macrophages | Lipopolysaccharide (LPS) | Downregulated the expression of numerous pro-inflammatory cytokines and chemokines. nih.gov |

| Macrophages | Advanced Glycation End Products (AGEs) | Suppressed the release of RAGE ligands. nih.gov |

| Human Leukocytes | Phorbol myristate acetate (B1210297) (PMA) | An extract of Bupleurum rotundifolium containing various phytochemicals inhibited ROS production. mdpi.com |

The impact of glycation on bone metabolism has been investigated using osteoblastic cell lines. Methylglyoxal (B44143) (MG), a reactive dicarbonyl compound and a precursor of AGEs, is known to be detrimental to osteoblast function.

In vitro studies using osteoblastic MC3T3-E1 cells have shown that methylglyoxal decreases osteoblast differentiation and induces cytotoxicity. nih.gov MG achieves this by increasing intracellular reactive oxygen species, causing mitochondrial dysfunction, and inducing protein adduct formation. nih.gov The toxic effects of MG on osteoblasts can be prevented by pretreatment with carbonyl scavengers like aminoguanidine, which shares a mechanistic similarity with pyridoxamine in trapping reactive carbonyl species. nih.govnih.gov

Similarly, studies on human bone marrow-derived stromal cells (BMSCs) have demonstrated that methylglyoxal inhibits osteogenic differentiation. eur.nleur.nl Treatment with MG resulted in reduced cell viability, decreased alkaline phosphatase (ALP) activity, and impaired mineralization. eur.nleur.nl It also led to a significant decrease in the expression of key osteogenic genes such as RUNX2 and ALPL, as well as genes involved in collagen metabolism. eur.nleur.nl Co-treatment with a methylglyoxal scavenger reversed these negative effects, highlighting the potential for compounds like pyridoxamine to protect against glycation-induced damage in bone-forming cells. eur.nleur.nl

The table below outlines the effects of methylglyoxal and the protective role of scavengers in osteoblastic cell models.

| Cell Line | Toxic Agent | Effects of Methylglyoxal | Protective Effects of Scavengers |

| MC3T3-E1 Osteoblastic Cells | Methylglyoxal | Decreased differentiation, induced cytotoxicity, increased ROS, mitochondrial dysfunction. nih.gov | Aminoguanidine prevented cytotoxicity. nih.gov |

| Human MSC-derived Osteoblasts | Methylglyoxal | Reduced cell viability, ALP activity, and mineralization; downregulated osteogenic and collagen-related genes. eur.nleur.nl | Aminoguanidine prevented all negative effects. eur.nleur.nl |

While pyridoxamine itself is primarily studied for its anti-glycation and antioxidant properties, its structural scaffold has been used to design inhibitors for various enzymes. A notable area of research is the development of pyridoxine-based inhibitors for acetylcholinesterase (AChE), an enzyme targeted in the treatment of Alzheimer's disease. nih.govjapsonline.com

Researchers have synthesized a library of pyridoxine-based carbamate (B1207046) compounds as structural analogs of pyridostigmine (B86062), a known cholinesterase inhibitor. nih.gov These novel compounds were evaluated for their ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) in vitro. nih.gov The most active of these pyridoxine derivatives displayed potent enzyme-inhibiting activity, with IC50 values in the low micromolar range for both enzymes. nih.govresearchgate.net Their selectivity for AChE was found to be comparable to that of existing drugs like pyridostigmine and neostigmine. nih.gov

These studies highlight the versatility of the pyridoxine/pyridoxamine chemical structure as a backbone for developing new therapeutic agents that extend beyond its natural vitamin functions. The research demonstrates that modifications to the pyridoxine moiety can yield potent enzyme inhibitors. researchgate.net

The table below presents the inhibitory activity of synthesized pyridoxine-based compounds against cholinesterases.

| Enzyme | Compound Type | IC50 Range |

| Acetylcholinesterase (AChE) | Pyridoxine-based carbamates | 0.46–2.1 µM nih.gov |

| Butyrylcholinesterase (BChE) | Pyridoxine-based carbamates | 0.59–8.1 µM nih.gov |

The ability of pyridoxamine to chelate metal ions is a key aspect of its mechanism of action, particularly in inhibiting the advanced stages of glycation where metal-catalyzed oxidation is involved. In vitro studies have characterized the binding and complexation of pyridoxamine and related vitamin B6 compounds with various metal ions.

It has been shown that among the vitamin B6 compounds, pyridoxamine possesses a significant affinity for interacting with metal ions such as Mn2+, Co2+, Ni2+, and Hg2+. researchgate.net The formation of stable complexes with metal ions that catalyze oxidative reactions is a crucial part of its inhibitory effect on AGE formation. mdpi.com Spectroscopic and calorimetric techniques have been employed to determine the stoichiometry and stability constants of these complexes in aqueous solutions. researchgate.netnih.gov For instance, studies have confirmed the formation of stable complexes between pyridoxine and metal ions like Mn(II), Co(II), Ni(II), Cu(II), and Zn(II), often resulting in an octahedral geometry around the metal center. jocpr.com

The chelation process typically involves the phenolate (B1203915) oxygen and the oxygen of the CH2OH group of the pyridoxine/pyridoxamine molecule, making it a bidentate ligand. jocpr.com This metal-chelating ability is considered a key factor in its inhibitory activity against the autoxidation of Amadori intermediates in the glycation pathway. mdpi.com The crystal structure of a zinc complex of pyridoxamine has also been elucidated, providing detailed structural information about these interactions. scilit.com

The table below summarizes the findings from metal ion binding studies with pyridoxamine and related compounds.

| Vitamin B6 Form | Metal Ions Studied | Key Findings |

| Pyridoxamine | Mn2+, Co2+, Ni2+, Hg2+ | Possesses a good affinity for interaction and forms stable complexes. researchgate.net |

| Pyridoxine | V(III), Ru(III), Pt(II), Se(IV), Au(III) | Forms stable complexes, acting as a bidentate ligand. researchgate.net |

| Pyridoxine | Mn(II), Co(II), Ni(II), Cu(II), Zn(II) | Forms stable octahedral complexes. jocpr.com |

In Vivo Animal Models

Diabetic Complications Models

Animal models of diabetes, often induced chemically with substances like streptozotocin, are crucial for studying the pathophysiology of diabetic complications and for the preclinical evaluation of new therapeutic agents. nih.govresearchgate.net These models effectively mimic human diabetic complications, including nephropathy, retinopathy, and neuropathy. wikipedia.orgresearchgate.netresearchgate.net

In animal models of diabetic nephropathy, pyridoxamine has demonstrated significant renoprotective effects. wikipedia.orgresearchgate.netnih.gov Studies in diabetic rats and mice have consistently shown that treatment with pyridoxamine leads to improvements in kidney histology. wikipedia.orgresearchgate.net

In a study involving mice with diet-induced kidney dysfunction, pyridoxamine administration significantly counteracted the severe vacuolar degeneration and loss of the tubule brush border observed in the untreated high-diet fed group. researchgate.netnih.gov The kidneys of pyridoxamine-treated mice showed a nearly complete preservation of normal proximal tubule histoarchitecture. researchgate.netnih.gov Furthermore, pyridoxamine treatment reduced the diet-induced increase in serum creatinine (B1669602) and urinary albumin, key markers of kidney dysfunction. researchgate.netresearchgate.net

A primary mechanism underlying these protective effects is the inhibition of AGE formation. wikipedia.orgpatsnap.comoatext.com Pyridoxamine traps reactive carbonyl species, which are precursors to AGEs, thereby reducing oxidative stress and inflammation. patsnap.com In diabetic animal models, pyridoxamine treatment has been shown to inhibit the formation of specific AGEs like argpyrimidine (B65418) and pentosidine (B29645) in the lens. nih.gov This action is crucial as AGEs contribute significantly to renal damage in diabetes by promoting inflammation and fibrosis. researchgate.netmdpi.com

Pyridoxamine also influences key signaling pathways involved in renal pathology. In diet-induced obese mice, pyridoxamine administration led to a reduction in the overactivation of the NF-κB and Rho/ROCK pathways, which are implicated in inflammatory and fibrotic processes. researchgate.net Additionally, treatment with pyridoxamine has been shown to inhibit the reduction of glyoxalase I activity, an enzyme involved in the detoxification of AGE precursors, and to enhance the activity of aldose reductase in diabetic rat lenses. nih.gov

| Animal Model | Key Histological Findings | Biochemical Marker Changes | Reference |

|---|---|---|---|

| Diet-induced obese mice | Prevented severe vacuolar degeneration and loss of tubule brush border. | Reduced serum creatinine and urinary albumin. | researchgate.netnih.govresearchgate.net |

| Streptozotocin-induced diabetic rats | Improved overall kidney histology. | Inhibited formation of argpyrimidine and pentosidine (AGEs). | wikipedia.orgnih.gov |

Diabetes is associated with impaired bone healing and an increased risk of fractures. medicaldialogues.innih.gov This is partly due to the accumulation of AGEs, which negatively affect osteoblast function and bone matrix quality. medicaldialogues.innih.govfrontiersin.org Preclinical studies suggest that pyridoxamine can ameliorate these effects.

In a study using hyperglycemic diabetic mice with bone injuries, administration of pyridoxamine significantly improved delayed bone healing, particularly in the early phase of repair. oatext.com This finding was supported by histological evaluations. The underlying mechanism is believed to be the inhibition of methylglyoxal (MGO), a highly reactive dicarbonyl and major AGE precursor that impairs osteoblast differentiation. oatext.com In vitro experiments accompanying this study demonstrated that pyridoxamine could recover the MGO-induced inhibition of osteoblastic differentiation in MC3T3 cells. oatext.com

The accumulation of AGEs in bone collagen increases stiffness and reduces ductility, contributing to bone fragility. nih.gov By inhibiting AGE formation, pyridoxamine may help preserve the mechanical properties of bone. medicaldialogues.in Furthermore, insulin (B600854) signaling, which is compromised in diabetes, plays a role in bone formation. nih.gov While pyridoxamine does not directly affect insulin levels, by mitigating the downstream effects of hyperglycemia such as AGE formation and oxidative stress, it may indirectly support a more favorable environment for bone cell function. oatext.comfrontiersin.org

| Animal Model | Key Findings on Bone Repair | Cellular/Molecular Effects | Reference |

|---|---|---|---|

| Hyperglycemic diabetic mice with bone injury | Significantly improved delayed bone healing in the early phase. | Recovered MGO-induced impairment of osteoblast differentiation. | oatext.com |

Sickle Cell Disease Models

Sickle cell disease (SCD) is a genetic disorder characterized by chronic inflammation, oxidative stress, and recurrent vaso-occlusive crises (VOC), which are painful events caused by the blockage of blood vessels. nih.govnih.gov

In mouse models of SCD, oral administration of pyridoxamine has been shown to significantly reduce intravascular cell-cell interactions that lead to vaso-occlusion. nih.govresearchgate.nethaematologica.org Using intravital microscopy in the cremaster microvessels of SCD mice challenged with hypoxia-reoxygenation or tumor necrosis factor-α (TNF-α), a single dose of pyridoxamine dose-dependently increased the rolling of neutrophils and decreased their adhesion to the endothelium. nih.govnih.govresearchgate.nethaematologica.org This is significant because adherent neutrophils are key contributors to the cell aggregation that causes VOC. nih.govhaematologica.org

The beneficial effects of pyridoxamine on vaso-occlusion appear to be linked to its ability to reduce the activation state of both neutrophils and platelets. nih.govnih.gov In vitro studies using cells from SCD mice and patients showed that pyridoxamine decreased the surface expression of the αMβ2 integrin on neutrophils, a receptor crucial for their interaction with endothelial cells and platelets. nih.govnih.govsemanticscholar.org It also inhibited platelet aggregation and ATP secretion in response to agonists like thrombin and collagen-related peptide. nih.govsemanticscholar.org Notably, these effects were observed without altering the plasma levels of AGEs, suggesting a distinct mechanism of action in the context of SCD compared to diabetes. nih.govhaematologica.org

Oxidative stress is a major contributor to the pathophysiology of SCD, contributing to hemolysis, inflammation, and organ damage. nih.govresearchgate.net Pyridoxamine has demonstrated the ability to reduce parameters of oxidative stress. nih.govsemanticscholar.org It can scavenge various radical species in both aqueous and lipid environments. nih.govsemanticscholar.org

In diabetic rat models, pyridoxamine treatment led to a decrease in oxidative stress parameters and the production of reactive oxygen species (ROS). nih.govsemanticscholar.org While the direct effects on ROS in the SCD mouse models were not the primary focus of the reported studies, the known antioxidant properties of pyridoxamine are considered relevant to its protective effects in SCD. nih.govsemanticscholar.org Given that oxidative damage is a critical factor in the organ damage seen in both diabetes and SCD, the antioxidant capacity of pyridoxamine is a key aspect of its therapeutic potential. nih.gov

| Key Finding | Observed Effect | Mechanism | Reference |

|---|---|---|---|

| Vaso-occlusion | Reduced neutrophil adhesion and increased neutrophil rolling in cremaster venules. | Decreased activation state of neutrophils and platelets; reduced surface αMβ2 integrin on neutrophils. | nih.govnih.govresearchgate.nethaematologica.org |

| Inflammation | Reduced neutrophil recruitment to the venular wall after challenge. | Inhibited platelet aggregation and ATP secretion. | nih.govnih.govsemanticscholar.org |

| Oxidative Stress | Known to reduce oxidative stress parameters and ROS production in other models. | Scavenges free radical species. | nih.govsemanticscholar.org |

Acute Kidney Injury Models

Pyridoxamine (PM), a structural analog of vitamin B6, has been evaluated for its therapeutic potential in the context of acute kidney injury (AKI), a condition often driven by oxidative stress. nih.govnih.gov Preclinical studies have utilized mouse models of ischemia-reperfusion-induced AKI (IR-AKI) to investigate the effects of pyridoxamine on renal injury, fibrosis, and functional recovery. researchgate.netphysiology.org In these models, researchers induced IR-AKI through unilateral renal pedicle clamping, followed by a delayed contralateral nephrectomy to assess functional outcomes. nih.gov

Reduction of Tubular Injury and Fibrosis

In mouse models of IR-AKI, pretreatment with pyridoxamine resulted in a robust, dose-dependent reduction in acute tubular injury and long-term postinjury fibrosis. nih.govnih.govphysiology.org Histological analysis confirmed a significant amelioration of tubular damage in mice that received pyridoxamine compared to vehicle-treated controls. physiology.org This protective effect was associated with a dose-dependent decrease in the renal isofuran-to-F2-isoprostane ratio, an indicator of oxidative stress, suggesting that pyridoxamine mitigates renal damage by interfering with oxidative pathways. nih.govnih.gov

Notably, pyridoxamine also demonstrated efficacy in reducing postinjury fibrosis even when administered 24 hours after the initial ischemic event. nih.govnih.gov This finding points to its potential to interfere with the pathological processes that lead to chronic kidney damage following an acute injury. researchgate.net

Functional Recovery Assessment

The reduction in tissue damage translated to improved physiological outcomes. Pretreatment with pyridoxamine led to enhanced long-term functional recovery after severe IR-AKI. nih.govnih.gov Functional recovery was evaluated by measuring serum creatinine levels at various time points post-injury. nih.gov In mice pretreated with pyridoxamine, a significant reduction in serum creatinine was observed at 28 days after the injury compared to the control group. nih.gov

However, while administering pyridoxamine 24 hours after the injury successfully reduced fibrosis, it was not associated with a similar improvement in functional recovery. nih.govnih.gov This suggests that the timing of administration is a critical factor in achieving comprehensive therapeutic benefits, with earlier intervention being crucial for preserving renal function. nih.gov

Interactive Data Table: Pyridoxamine in Acute Kidney Injury (AKI) Models

| Experimental Model | Key Intervention | Major Findings | Associated Markers | Citations |

|---|---|---|---|---|

| Ischemia-Reperfusion AKI (Mouse) | Pretreatment with Pyridoxamine | Dose-dependent reduction in acute tubular injury and long-term fibrosis. | Reduced isofuran-to-F2-isoprostane ratio. | nih.gov, nih.gov |

| Ischemia-Reperfusion AKI (Mouse) | Pretreatment with Pyridoxamine | Improved long-term functional recovery. | Reduced serum creatinine at day 28. | nih.gov, physiology.org |

| Ischemia-Reperfusion AKI (Mouse) | Pyridoxamine administered 24h post-injury | Reduced postinjury fibrosis. | No significant improvement in functional recovery. | nih.gov, nih.gov |

Other Disease-Specific Animal Models (e.g., Primary Hyperoxaluria, Radiation-Induced Gastrointestinal Epithelial Apoptosis)

The therapeutic utility of pyridoxamine has been explored in other preclinical models beyond kidney injury.

Primary Hyperoxaluria: In a rat model of hyperoxaluria induced by ethylene (B1197577) glycol, pyridoxamine treatment was shown to significantly lower urinary excretion of oxalate (B1200264) and glycolate (B3277807) by approximately 50% compared to untreated animals. researchgate.netnih.gov This biochemical improvement was accompanied by a marked reduction in the formation of calcium oxalate crystals within the papillary and medullary regions of the kidney. researchgate.netnih.gov The proposed mechanism involves pyridoxamine's ability to trap reactive carbonyl intermediates, such as glycolaldehyde (B1209225) and glyoxylate, thereby preventing their conversion to oxalate. researchgate.net These findings highlight its potential as a therapy for primary hyperoxaluria and other kidney stone diseases. nih.gov

Radiation-Induced Gastrointestinal Epithelial Apoptosis: Pyridoxamine has been identified as a potent inhibitor of radiation-induced apoptosis in the gastrointestinal tract. nih.govnih.gov In mouse models subjected to whole-body ionizing radiation, pyridoxamine administration protected the small intestine's epithelial cells from apoptotic cell death. nih.gov As a scavenger of reactive oxygen species (ROS) and reactive carbonyl species (RCS), which are major mediators of radiation damage, pyridoxamine demonstrated greater efficacy in preventing apoptosis than Amifostine (B1664874), an FDA-approved radioprotective agent. nih.govnih.govcapes.gov.br An important observation was that pyridoxamine selectively inhibited radiation-induced apoptosis in intestinal crypts without affecting the normal, spontaneous apoptosis that occurs during epithelial cell turnover. nih.gov

Interactive Data Table: Pyridoxamine in Other Disease-Specific Models

| Disease Model | Animal Model | Key Intervention | Research Findings | Citations |

|---|---|---|---|---|

| Primary Hyperoxaluria | Ethylene Glycol-Induced Hyperoxaluria (Rat) | Pyridoxamine Treatment | ~50% reduction in urinary oxalate and glycolate; significant reduction in kidney calcium oxalate crystals. | researchgate.net, nih.gov |

| Radiation-Induced Injury | Whole-Body Irradiation (Mouse) | Pyridoxamine Treatment | Inhibition of gastrointestinal epithelial apoptosis; more effective than Amifostine. | nih.gov, nih.gov |

Metabolic Studies in Rodent Models

Metabolic studies in various rodent models have been conducted to understand the pharmacokinetics and metabolic effects of pyridoxamine and its related vitamin B6 vitamers. Compartmental models of vitamin B6 metabolism have been developed for rodents to describe its kinetics and how turnover rates respond to changes in substrate concentrations under different conditions, such as animal growth and varying dietary vitamin intake. nih.gov

Synthetic Strategies and Chemical Modification Research

Total Synthesis Approaches for Pyridoxamine (B1203002) Dihydrochloride (B599025) Monohydrate

The total synthesis of pyridoxamine dihydrochloride is a well-established process, often starting from the more readily available vitamin B6 vitamer, pyridoxine (B80251). Two general routes, oxidative and non-oxidative, have been developed for its large-scale manufacture. google.com

A common and illustrative synthetic pathway involves the following key steps:

Oxidation of Pyridoxine: The synthesis often commences with pyridoxine hydrochloride as the starting material. The 4-(hydroxymethyl) group of pyridoxine is selectively oxidized to an aldehyde group to form pyridoxal (B1214274). This transformation can be achieved using reagents like activated manganese dioxide in the presence of sulfuric acid. google.comchemicalbook.com

Oxime Formation: The resulting pyridoxal is then converted to its oxime, pyridoxal oxime. This is typically accomplished by reacting pyridoxal with hydroxylamine (B1172632) hydrochloride in the presence of a base such as anhydrous sodium acetate (B1210297). chemicalbook.com

Reduction to Pyridoxamine: The crucial step is the reduction of the oxime group to an aminomethyl group, yielding pyridoxamine. A common method for this reduction is the use of zinc powder in acetic acid. chemicalbook.comchemicalbook.com

Isolation and Salt Formation: Following the reduction, the acetic acid is removed under reduced pressure. The pH of the resulting aqueous solution is adjusted to be alkaline, causing the free base form of pyridoxamine to precipitate. chemicalbook.com The isolated pyridoxamine is then dissolved in a suitable solvent, and hydrochloric acid is added to form the dihydrochloride salt. chemicalbook.com The final product, pyridoxamine dihydrochloride, is crystallized from the solution, often using a solvent like ethanol, filtered, and dried. chemicalbook.com

An alternative non-oxidative approach involves the catalytic hydrogenation of a 2-methyl-3-hydroxy-4-cyano-5-acetyloxymethyl-pyridine intermediate in the presence of a palladium on charcoal catalyst to yield pyridoxamine dihydrochloride. chemicalbook.com The final product is typically an off-white solid or crystalline platelets. chemicalbook.com

Derivatization and Analog Synthesis for Enhanced Bioactivity

The core structure of pyridoxamine, with its phenolic hydroxyl and aminomethyl groups, serves as a versatile scaffold for chemical modification. wikipedia.org Researchers have synthesized a wide array of derivatives and analogs to modulate its biological activity, enhance its therapeutic potential, and probe its mechanisms of action.

Pyridoxamine and its related vitamers are excellent ligands for forming stable complexes with various metal ions. This chelation capability has been exploited to synthesize novel organometallic compounds with significant biological properties.

Organotin Complexes: The synthesis of diorganotin(IV) complexes derived from pyridoxamine has been reported as a strategy to develop agents with enhanced cytotoxic activity. researchgate.net A multicomponent reaction is often employed, using pyridoxamine dihydrochloride, a substituted salicylaldehyde, and a diorganotin(IV) oxide (e.g., dibutyltin(IV) oxide) as starting materials. researchgate.net The resulting complexes are characterized by the formation of Sn-O and Sn-C bonds, confirmed by spectroscopic methods. researchgate.netbsmiab.org X-ray diffraction studies of these complexes have revealed distorted trigonal bipyramidal geometries around the tin atom, where the ligand coordinates to the metal center. researchgate.net These organotin complexes have demonstrated high cytotoxicity against various cancer cell lines. researchgate.net

Other Metal Chelates: Pyridoxamine also forms stable chelates with a range of transition metals, including Copper(II), Nickel(II), Cobalt(II), Manganese(II), and Zinc(II). jocpr.comscilit.com The synthesis typically involves the reaction of the pyridoxamine ligand with a corresponding metal salt (e.g., CuCl₂, NiCl₂) in a suitable solvent like methanol (B129727). jocpr.comdatapdf.com Spectroscopic and analytical data suggest that pyridoxamine often acts as a bidentate ligand, coordinating to the metal ion through the deprotonated phenolic oxygen and the nitrogen of the aminomethyl group or the oxygen of the adjacent hydroxymethyl group (in the case of pyridoxine). jocpr.com The resulting complexes often exhibit an octahedral geometry and possess greater thermal stability than the parent ligand, indicating strong metal-ligand bonding. jocpr.com These chelation studies are significant for understanding the role of metal ions in the biological functions of vitamin B6. scilit.com

Table 1: Examples of Synthesized Pyridoxamine-Derived Metal Complexes

| Metal Ion | Ligand System | Resulting Geometry (in some cases) | Research Focus | Reference(s) |

|---|---|---|---|---|

| Diorganotin(IV) | Pyridoxamine & Substituted Salicylaldehydes | Trigonal Bipyramidal | Cytotoxic agents for cancer cell lines | researchgate.net |

| Copper(II) | Pyridoxamine | Octahedral | Antimicrobial activity, structural studies | jocpr.com |

| Nickel(II) | Pyridoxamine | Octahedral | Antimicrobial activity, redox behavior | jocpr.com |

| Cobalt(II) | Pyridoxamine | Octahedral | Antimicrobial activity, thermal stability | jocpr.com |

| Iron(III) | Pyridoxal-Amino Acid Schiff Bases | Not specified | Analogs of pyridoxylideneimine chelates | datapdf.com |

| Cobalt(III) | Pyridoxal-derived Iminic Ligands | Not specified | Structural cleavage evaluations, potential anticancer/antiviral agents | mdpi.com |

A primary focus of pyridoxamine modification research is to enhance its ability to inhibit the formation of Advanced Glycation End-products (AGEs) and Advanced Lipoxidation End-products (ALEs). nih.govresearchgate.net These products are implicated in the pathogenesis of diabetic complications and other chronic diseases.

The key mechanism of pyridoxamine's protective action is its ability to scavenge reactive carbonyl species (RCS), which are precursors to AGEs and ALEs. sc.edusc.edu RCS, such as methylglyoxal (B44143) (MG) and glyoxal, are formed during sugar and lipid degradation and readily react with proteins, leading to their dysfunction. researchgate.net Pyridoxamine intercepts these toxic carbonyls before they can damage proteins. sc.edu

Research has demonstrated that pyridoxamine reacts directly with methylglyoxal, a key intermediate in AGE formation. researchgate.net This interaction leads to the formation of products like a methylglyoxal-pyridoxamine dimer, effectively sequestering the reactive carbonyl and preventing it from modifying proteins. researchgate.net This scavenging activity has been shown to reduce the formation of specific AGEs and protein carbonyls in both in vitro models and in diabetic rats. researchgate.net Similarly, pyridoxamine inhibits the chemical modification of proteins during lipid peroxidation by trapping reactive intermediates, thereby blocking the formation of ALEs. sc.edu These findings highlight how the chemical properties of the pyridoxamine structure are directly responsible for its ability to intervene in specific pathological biochemical pathways. sc.edu

Regioselective Synthetic Methodologies

Regioselectivity—the control of reaction at a specific position on a molecule with multiple reactive sites—is critical in the synthesis of pyridoxamine analogs. The pyridoxamine molecule presents several potential sites for modification, including the phenolic hydroxyl group at position 3, the aminomethyl group at position 4, and the hydroxymethyl group at position 5. wikipedia.org To create derivatives with specific biological activities, it is often necessary to modify only one of these sites while leaving the others untouched.

Microbiological and enzymatic methods have proven highly effective for achieving such selectivity. For instance, studies on the closely related pyridoxine have demonstrated highly regioselective glucosylation. nih.gov Specific microorganisms can catalyze the addition of a glucose molecule to either the 4'- or 5'-hydroxyl group with high precision. nih.gov

Fungi from the genus Verticillium show transglucosylation activity specific to the 5'-position of pyridoxine. nih.gov

Bacteria from the genus Bacillus catalyze glucosylation specifically at the 4'-position . nih.gov

These biocatalytic approaches offer a powerful tool for generating specific glycosylated derivatives that would be challenging to produce through conventional chemical synthesis. nih.gov Similar strategies, such as the use of lipase-catalyzed regioselective acylation, have also been optimized for pyridoxine. acs.org These methodologies underscore the importance of regiocontrol in synthesizing unique vitamin B6 analogs for structure-activity relationship studies and for developing compounds with targeted biological functions. abertay.ac.uk

Advanced Analytical and Spectroscopic Characterization in Research

Chromatographic Techniques for Compound Analysis and Metabolite Profiling

Chromatography, particularly high-performance liquid chromatography (HPLC), is the cornerstone for the separation and quantification of pyridoxamine (B1203002) and its related compounds from complex biological and pharmaceutical samples.

High-Performance Liquid Chromatography (HPLC) is a premier technique for analyzing vitamin B6 vitamers. Reversed-phase (RP-HPLC) is the most common mode, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. jusst.orgresearchgate.netunomaha.edu The separation is based on the differential partitioning of the analytes between the two phases.

For enhanced sensitivity and selectivity, HPLC systems are coupled with various detectors:

Fluorescence Detection (FLD): Pyridoxamine possesses native fluorescence, making HPLC-FLD a highly sensitive method for its detection. mdpi.comresearchgate.net The technique involves exciting the molecule at a specific wavelength and measuring the emitted light at a longer wavelength. tandfonline.com For instance, pyridoxine (B80251), a related vitamer, has been detected using excitation/emission wavelengths (λex/λem) of 290/390 nm. mdpi.com An all-enzymatic HPLC method converts all B6 vitamers into the highly fluorescent compound 4-pyridoxolactone, which can be monitored at an excitation of 360 nm and emission of 430 nm. tandfonline.com

Tandem Mass Spectrometry (MS/MS): The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) offers superior specificity and sensitivity, making it the gold standard for quantifying multiple B6 vitamers simultaneously in complex biological matrices like plasma and cerebrospinal fluid. nih.govresearchgate.netgoogle.com This technique separates molecules based on their mass-to-charge ratio (m/z). After initial ionization (e.g., via electrospray ionization - ESI), a precursor ion corresponding to the target molecule is selected, fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides high confidence in analyte identification and quantification. bohrium.com Ultra-Performance Liquid Chromatography (UPLC), a higher-pressure variant of HPLC, is often used with MS/MS to achieve faster and more efficient separations. nih.govresearchgate.net

The table below summarizes typical parameters used in HPLC methods for the analysis of B6 vitamers.

Table 1: Examples of HPLC Method Parameters for Vitamin B6 Vitamer Analysis

| Technique | Column | Mobile Phase | Detection | Analyte(s) | Retention Time (min) | Ref |

|---|---|---|---|---|---|---|

| RP-HPLC | Agilent Zorbax Bonus-RP (250 x 4.6 mm, 5 µ) | 0.1% trifluoroacetic acid in water: acetonitrile (B52724) (80:20 v/v) | DAD at 210 nm | Pyridoxamine dihydrochloride (B599025) | 2.0 | jusst.org |

| RP-HPLC | C18 (thermo 250*4.6 mm, 5 µm) | Potassium dihydrogen phosphate (B84403) (pH 3) and methanol (B129727) (70:30) | UV at 254 nm | Pyridoxine hydrochloride | 3.5 | jchps.comresearchgate.net |

| UPLC-MS/MS | Acquity HSS-T3 UPLC column | Acetic acid, heptafluorobutyric acid and acetonitrile | ESI-MS/MS | PM, PL, PN, PA, PLP | Not Specified | researchgate.net |

For any quantitative analytical method to be considered reliable, it must undergo rigorous validation as per guidelines from bodies like the International Conference on Harmonization (ICH). This ensures the method is accurate, precise, and specific for its intended purpose.

Validation studies for HPLC and LC-MS/MS methods quantifying pyridoxamine and other vitamers typically assess the following parameters:

Linearity: This establishes the concentration range over which the detector response is directly proportional to the analyte concentration. For pyridoxamine dihydrochloride, a linearity range of 30-70 µg/ml has been reported. jusst.org For other B6 vitamers, ranges such as 5 to 200 nmol/L are common in LC-MS/MS methods. nih.gov

Accuracy: Accuracy is the closeness of the measured value to the true value. It is often determined through recovery studies on spiked samples. Reported recovery percentages for pyridoxamine are typically within 98-101%. jusst.org For other vitamers, accuracies have been reported between 85.4% and 120.1% in different matrices. nih.gov

Precision: This measures the degree of scatter between a series of measurements. It is expressed as the relative standard deviation (%RSD). For a method to be considered precise, the %RSD should typically be less than 2%. jusst.org Studies show inter-day and intra-day precision for B6 vitamers with %RSD values ranging from 1.7% to 19.0%, depending on the analyte and concentration. nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. For pyridoxamine dihydrochloride, a reported HPLC method had an LOD of 0.56 µg/ml and an LOQ of 1.70 µg/ml. jusst.org More sensitive LC-MS/MS methods can achieve LOQs in the nanomolar range. researchgate.netmdpi.com

The following table presents a summary of validation parameters from a study on the simultaneous analysis of pyridoxamine.

Table 2: Summary of Method Validation Data for Pyridoxamine Dihydrochloride Analysis by RP-HPLC

| Validation Parameter | Result | Reference |

|---|---|---|

| Linearity Range | 30-70 µg/ml | jusst.org |

| Correlation Coefficient (r²) | >0.999 | jusst.org |

| Accuracy (% Recovery) | 100.28% - 100.97% | jusst.org |

| Precision (%RSD) | 0.36% - 0.41% | jusst.org |

| Limit of Detection (LOD) | 0.56 µg/ml | jusst.org |

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic techniques are indispensable for confirming the molecular structure of pyridoxamine dihydrochloride monohydrate, providing detailed information about its atomic composition, connectivity, and functional groups.

NMR spectroscopy is a powerful tool for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

¹H NMR: A ¹H NMR spectrum provides information about the different chemical environments of hydrogen atoms in the molecule. The spectrum for the vitamin B6 group reveals distinct signals for the protons on the pyridine (B92270) ring, the methyl group, and the hydroxymethyl and aminomethyl side chains. drugbank.com

¹³C NMR: This technique provides a spectrum of the carbon skeleton of the molecule. Studies of the vitamin B6 group, including pyridoxamine, have used ¹³C NMR to understand molecular conformation and the effects of pH on the structure. nih.gov

³¹P NMR: For phosphorylated forms like pyridoxamine phosphate, ³¹P NMR is used to study the environment of the phosphorus atom. In free solution, the phosphate signal is coupled to the methylene (B1212753) protons of the C5' position. nih.gov

While detailed spectral assignments for this compound are found in specialized databases, the techniques confirm the expected arrangement of its functional groups and pyridine core. nih.gov

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a molecule's exact mass and elemental formula. When coupled with fragmentation techniques (MS/MS), it can also provide structural information. The exact mass of pyridoxamine (as the free base C₈H₁₂N₂O₂) is 168.08988 Da. massbank.eu The molecular weight of the dihydrochloride salt (C₈H₁₄Cl₂N₂O₂) is 241.11 g/mol . drugfuture.comnih.gov

In tandem mass spectrometry, the pyridoxamine precursor ion is fragmented to produce a characteristic pattern of product ions. This fragmentation data is crucial for its unambiguous identification in complex samples. google.com A mass spectrum of pyridoxamine in negative ion mode shows a precursor ion [M-H]⁻ at m/z 167. massbank.eu

The table below details major fragment ions observed in the MS/MS spectrum of pyridoxamine.

Table 3: MS/MS Fragmentation Data for Pyridoxamine ([M-H]⁻ Precursor)

| Precursor Ion (m/z) | Collision Energy (V) | Major Product Ions (m/z) | Relative Intensity | Reference |

|---|---|---|---|---|

| 167 | 30 | 121.1 | 999 | massbank.eu |

| 167 | 30 | 122.2 | 607 | massbank.eu |

| 167 | 30 | 108.0 | 615 | massbank.eu |

| 167 | 30 | 137.3 | 213 | massbank.eu |

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. Each type of bond and functional group absorbs at a characteristic frequency, making FT-IR an excellent tool for identifying the functional groups present in a molecule like pyridoxamine. nih.govpsu.edu

The FT-IR spectrum of pyridoxamine is characterized by:

A broad band in the high-frequency region (around 3500-2400 cm⁻¹) corresponding to the O-H (hydroxyl) and N-H (amine) stretching vibrations, often broadened by hydrogen bonding. nih.govpsu.edu

Bands in the 1600-1400 cm⁻¹ region corresponding to vibrations of the pyridine ring (C=C and C=N stretching). nih.govpsu.edu

Absorptions in the 1300-1000 cm⁻¹ region are typically associated with C-O stretching vibrations of the alcohol groups. researchgate.net

Analysis of these characteristic absorption bands provides confirmatory evidence for the presence of the hydroxyl, aminomethyl, and pyridine ring structures within the compound. chemicalbook.com

Computational Chemistry and Molecular Modeling Applications

Computational methods are increasingly employed to investigate the properties and reactivity of pyridoxamine and related vitamin B6 compounds at a molecular level.

Density Functional Theory (DFT) has proven instrumental in elucidating the complex reaction mechanisms involving pyridoxamine analogues, particularly the formation of Schiff bases, which is central to their biological function. Theoretical studies using DFT calculations, with functionals like B3LYP and M06-2X, have detailed the mechanism of Schiff base formation between a pyridoxamine-analogue and carbonyl compounds. nih.gov

The reaction is understood to proceed in two main steps:

Carbinolamine Formation : The initial step involves the nucleophilic attack of the amine group of pyridoxamine on the carbonyl carbon, leading to the formation of a carbinolamine intermediate. nih.govresearchgate.net

Dehydration : The subsequent step is the dehydration of the carbinolamine, which results in the final imine, or Schiff base. nih.govresearchgate.net

Computational analysis has shown that the dehydration of the carbinolamine is the rate-determining step of this process, a finding that aligns with experimental evidence. nih.gov A key insight from these DFT studies is that for the reaction between pyridoxamine 5-phosphate (PMP) and a carbonyl compound, the spatial arrangement of the functional groups in PMP allows for all necessary proton transfers to occur intramolecularly. nih.gov This intramolecular pathway significantly lowers the energy barriers, facilitating the reaction without the need for external catalysts like a water molecule. nih.gov

Table 2: DFT-Elucidated Steps in Schiff Base Formation

| Step | Description | Key Finding | Reference |

|---|---|---|---|

| 1 | Formation of a carbinolamine intermediate. | First step in the reaction sequence. | nih.govresearchgate.net |

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is widely used to understand the interactions between vitamin B6 vitamers and their target enzymes.

Docking studies have been crucial in identifying the binding sites of pyridoxal (B1214274) 5'-phosphate (PLP), the active form of vitamin B6, on various enzymes. For example, molecular docking was used to identify a putative allosteric binding site for PLP in human pyridox(am)ine 5'-phosphate oxidase (PNPO). nih.gov These computational predictions were then used to guide site-directed mutagenesis experiments to verify the location of the binding site. nih.gov

Similarly, research on pyridoxal kinase (PDXK), the enzyme that phosphorylates pyridoxal, has utilized high-throughput virtual screening and molecular docking to identify potential inhibitors. nih.govtandfonline.com In these studies, large libraries of compounds are docked into the active site of the PDXK enzyme to predict their binding affinity. nih.govtandfonline.com The re-docking of the known ligand, PLP, often serves as a reference, with its binding score used as a benchmark to identify promising new inhibitor candidates. nih.gov Docking analyses reveal the specific interactions, such as hydrogen bonds, between the ligand and critical amino acid residues within the enzyme's active pocket. nih.gov

Thermal and Solid-State Analysis in Formulation Science Research

The physical properties of this compound, particularly its solid-state characteristics and thermal stability, are critical for formulation development in the pharmaceutical industry. Techniques like Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Powder X-ray Diffraction (PXRD) provide essential data.

Solid-state characterization of pyridoxine hydrochloride using PXRD has shown it to be a crystalline material, identified by sharp and intense peaks in its diffractogram. scitcentral.com DSC analysis provides information on the thermal transitions of the material. A typical DSC thermogram for pyridoxine hydrochloride shows a sharp endothermic peak corresponding to its melting point, which has been recorded at approximately 215-216°C. scitcentral.com The latent heat of fusion (ΔHfusion), a measure of the energy required to melt the solid, has been determined to be around 298.1 J/g for a control sample of pyridoxine. scitcentral.com

Thermogravimetric analysis is used to evaluate the thermal stability and decomposition profile of the compound. TGA measures the change in mass of a sample as a function of temperature. Studies on pyridoxine have revealed that its thermal stability can be characterized by determining the activation energy (Ea) for decomposition. researchgate.net Using a technique called evolved gas analysis-ion attachment mass spectrometry, the activation energy for pyridoxine decomposition was found to be 20.0 kcal mol⁻¹, with a pre-exponential factor (A) of 5.7 × 10⁹ min⁻¹. researchgate.net This kinetic data is vital for predicting the thermal stability and shelf-life of pyridoxine-containing products. researchgate.net

Table 3: Thermal and Kinetic Properties of Pyridoxine

| Analytical Technique | Parameter | Value | Reference |

|---|---|---|---|

| Differential Scanning Calorimetry (DSC) | Melting Point | 215.27 - 216.19 °C | scitcentral.com |

| Differential Scanning Calorimetry (DSC) | Latent Heat of Fusion (ΔHfusion) | 298.1 J/g | scitcentral.com |

| Evolved Gas Analysis-Ion Attachment Mass Spectrometry (EGA-IAMS) | Activation Energy (Ea) of Decomposition | 20.0 kcal mol⁻¹ | researchgate.net |

Metabolic Studies and Pharmacokinetics in Research Models

In Vivo Biotransformation Pathways of Pyridoxamine (B1203002)

In preclinical research, the biotransformation of pyridoxamine is a critical area of study to understand its metabolic fate and conversion into the biologically active coenzyme, pyridoxal (B1214274) 5'-phosphate (PLP). Animal models, particularly rodents, have been instrumental in elucidating these pathways. Following administration, pyridoxamine undergoes a series of enzymatic conversions primarily localized in the intestine and liver. nih.gov

The initial and most significant biotransformation step for orally administered pyridoxamine is its conversion to pyridoxal. nih.gov This process occurs rapidly within the intestinal tissues. nih.gov Studies in mice have demonstrated that at physiological doses, pyridoxamine is almost entirely converted to pyridoxal before entering the portal circulation. nih.gov This indicates a highly efficient first-pass metabolism in the gut. The enzyme responsible for this conversion is pyridoxamine-pyruvate aminotransferase.

Once pyridoxal is formed, it can be absorbed and transported to the liver and other tissues. In these tissues, pyridoxal is then phosphorylated by the enzyme pyridoxal kinase to form pyridoxal 5'-phosphate (PLP), the active coenzyme form of vitamin B6. vcu.edu Alternatively, pyridoxamine itself can be phosphorylated by pyridoxal kinase to form pyridoxamine 5'-phosphate (PMP). vcu.edu PMP is then oxidized by the FMN-dependent enzyme, pyridoxine (B80251) 5'-phosphate oxidase (PNPO), to yield PLP. vcu.eduwikipedia.org This latter pathway represents a key convergence point in the metabolism of different vitamin B6 vitamers.

Research in rats has shown that in a state of vitamin B6 deficiency, the activity of pyridoxine 5'-phosphate oxidase increases, suggesting a compensatory mechanism to enhance the production of PLP from available precursors. nih.gov Conversely, the activity of pyridoxal kinase was observed to decrease in deficient animals. nih.gov These findings highlight the regulated nature of pyridoxamine biotransformation in response to the body's vitamin B6 status.

The following table summarizes the key biotransformation steps of pyridoxamine as observed in in vivo research models.

Table 1: Key In Vivo Biotransformation Pathways of Pyridoxamine

| Step | Precursor | Product | Key Enzyme(s) | Primary Location(s) in Research Models |

|---|---|---|---|---|

| 1 | Pyridoxamine | Pyridoxal | Pyridoxamine-pyruvate aminotransferase | Intestinal Tissues |

| 2 | Pyridoxamine | Pyridoxamine 5'-phosphate (PMP) | Pyridoxal kinase | Liver, Other Tissues |

| 3 | Pyridoxamine 5'-phosphate (PMP) | Pyridoxal 5'-phosphate (PLP) | Pyridoxine 5'-phosphate oxidase (PNPO) | Liver, Other Tissues |

Interconversion Dynamics with Other Vitamin B6 Vitamers

The metabolism of pyridoxamine is intricately linked with the interconversion of all vitamin B6 vitamers through a salvage pathway. nih.gov This pathway allows the body to convert the various forms of vitamin B6 obtained from the diet into the active coenzyme, PLP. The central enzymes governing these interconversions are pyridoxal kinase and pyridoxine 5'-phosphate oxidase (PNPO). vcu.eduresearchgate.net

Pyridoxal kinase is responsible for the phosphorylation of the non-phosphorylated vitamers: pyridoxine, pyridoxal, and pyridoxamine, converting them into their respective 5'-phosphate esters (PNP, PLP, and PMP). vcu.edu This is a crucial trapping mechanism within cells, as the phosphorylated forms are less able to diffuse across cell membranes.

Studies in rats have demonstrated the dynamic nature of these interconversions. For instance, in vitamin B6 deficient rats, there is a rapid synthesis of PLP from administered pyridoxine, with a concurrent decrease in pyridoxine 5'-phosphate levels. nih.gov This is followed by a gradual synthesis and accumulation of pyridoxamine 5'-phosphate, indicating the ongoing interconversion between the phosphorylated vitamers. nih.gov

The liver plays a central role in these interconversion processes, ultimately releasing PLP, bound to albumin, into the circulation for transport to other tissues. researchgate.net The following table provides a simplified overview of the enzymatic steps involved in the interconversion of vitamin B6 vitamers.

Table 2: Enzymatic Interconversions of Vitamin B6 Vitamers in the Salvage Pathway

| Substrate | Enzyme | Product |

|---|---|---|

| Pyridoxamine | Pyridoxal kinase | Pyridoxamine 5'-phosphate (PMP) |

| Pyridoxine | Pyridoxal kinase | Pyridoxine 5'-phosphate (PNP) |

| Pyridoxal | Pyridoxal kinase | Pyridoxal 5'-phosphate (PLP) |

| Pyridoxamine 5'-phosphate (PMP) | Pyridoxine 5'-phosphate oxidase (PNPO) | Pyridoxal 5'-phosphate (PLP) |

Compartmental Modeling of Pyridoxamine Metabolism in Animal Systems

To better understand the complex dynamics of vitamin B6 metabolism, including pyridoxamine, researchers have developed multicompartment mathematical models based on data from animal studies. nih.gov These models aim to simulate the distribution and interconversion of the different vitamers in various tissues and fluids over time.

Early models of vitamin B6 metabolism in rats were relatively simple, often described by a two-compartment system. nih.gov However, these were found to be insufficient to represent the physiological complexity of vitamer interconversions. nih.gov More sophisticated models were subsequently developed using programs like the Simulation, Analysis, and Modelling (SAAM) software. nih.gov These models incorporated key tissues such as the liver and muscle, which are major storage sites for vitamin B6, as well as plasma and erythrocytes for their role in transport. nih.gov

A highly complex, physiologically based pharmacokinetic (PBPK) model of vitamin B6 metabolism has been developed for the mouse. This model includes an impressive 231 compartments to describe the interconversions between pyridoxine, pyridoxine 5'-phosphate, pyridoxal, pyridoxal 5'-phosphate, pyridoxamine, pyridoxamine 5'-phosphate, and the excretory product 4-pyridoxic acid in multiple tissues. The model encompasses detailed information for the liver and brain, and less detailed compartments for plasma, erythrocytes, gut, bone, muscle, heart, kidney, skin, adipose tissue, and lung.

These compartmental models are valuable tools for predicting how factors such as dietary intake and vitamin B6 status influence the metabolism of pyridoxamine and other vitamers. nih.govresearchgate.net For example, a mathematical model was used to investigate the effects of vitamin B6 deficiency on one-carbon and glutathione (B108866) metabolism, demonstrating the systemic impact of altered vitamer concentrations. nih.gov

The following table illustrates a conceptual framework of a multicompartmental model for pyridoxamine metabolism, highlighting the key compartments and metabolic flows.

Table 3: Conceptual Framework of a Multicompartmental Model for Pyridoxamine Metabolism

| Compartment | Inflow from | Outflow to | Metabolic Conversion |

|---|---|---|---|

| Gut Lumen | Oral Administration | Gut Tissue | - |

| Gut Tissue | Gut Lumen | Portal Blood | Pyridoxamine -> Pyridoxal |

| Portal Blood | Gut Tissue | Liver | - |

| Liver | Portal Blood, Systemic Circulation | Systemic Circulation, Bile | Pyridoxamine <-> PMP -> PLP |

| Systemic Circulation | Liver, Other Tissues | All Tissues, Kidney | - |

| Muscle | Systemic Circulation | Systemic Circulation | Pyridoxamine <-> PMP <-> PLP |

| Brain | Systemic Circulation | Systemic Circulation | Pyridoxamine <-> PMP <-> PLP |

| Kidney | Systemic Circulation | Urine | Excretion of 4-pyridoxic acid |